1,3-Dihydroxy-2-naphthoic acid
Overview
Description
1,3-Dihydroxy-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by the presence of two hydroxyl groups at the 1 and 3 positions and a carboxyl group at the 2 position on the naphthalene ring
Mechanism of Action
Target of Action
1,3-Dihydroxy-2-naphthoic acid is a bacterial-derived metabolite that has been found to exhibit biological activities . It is known to interact with macrophages, which are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis .
Mode of Action
The exact mode of action of this compound remains unknown . It has been suggested that it may attenuate inflammation by directly acting on intestinal macrophages to inhibit the production of proinflammatory cytokines . Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells.
Biochemical Pathways
This compound is involved in the menaquinone biosynthetic pathway in various microorganisms . Menaquinone, also known as Vitamin K2, plays a critical role in the body’s blood clotting process. It is also known to stimulate the growth of Bifidobacterium, a type of bacteria that is beneficial for gut health .
Result of Action
The administration of this compound has been found to be useful for the treatment of colitis in certain animal models . It has been shown to attenuate histological changes induced by piroxicam, a nonsteroidal anti-inflammatory drug . The increased infiltration of F4/80-positive cells, a marker for macrophages, and the expression of VCAM-1, a protein that mediates the adhesion of lymphocytes, monocytes, eosinophils, and basophils to vasculature, were decreased by the administration of this compound .
Biochemical Analysis
Biochemical Properties
1,3-Dihydroxy-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the oxidation processes catalyzed by cytochrome P450 enzymes. One such enzyme, CYP199A2, has been shown to oxidize this compound to produce dihydroxynaphthoic acids . This interaction highlights the compound’s importance in oxidation reactions and its potential as a biocatalyst for synthesizing industrial chemicals and pharmaceuticals.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to stimulate the growth of bifidobacteria, thereby improving conditions in the human intestine . Additionally, derivatives of this compound have been found to exhibit inhibitory potency towards HIV-1 integrase and pp60c-src tyrosine kinase, indicating its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For example, it has been shown to inhibit the SEPHCHC synthase activity of MenD enzymes in Staphylococcus aureus, which is a key enzyme in the menaquinone biosynthesis pathway . This inhibition is achieved through allosteric regulation, where the compound binds to specific residues in the enzyme’s active site, leading to conformational changes that reduce enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under mild reaction conditions, making it a useful biocatalyst for extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to prevent and reverse depressive-like behaviors in mice subjected to chronic mild stress
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of menaquinone (vitamin K2) and anthraquinones. In the menaquinone biosynthesis pathway, it acts as an intermediate, interacting with enzymes such as MenD and prenyltransferases . These interactions are crucial for the production of essential biomolecules and the regulation of metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been shown to interact with coenzyme A in the biosynthesis of vitamin K1 and K2, facilitating its transport and localization within cellular compartments . These interactions ensure the compound’s proper distribution and accumulation where needed.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. In plants, for instance, the compound is localized to peroxisomes, where it participates in the biosynthesis of phylloquinone (vitamin K1) and other signaling molecules . This localization is essential for its activity and function within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dihydroxy-2-naphthoic acid can be synthesized through the regioselective oxidation of 1-hydroxy-2-naphthoic acid using cytochrome P450 monooxygenases, such as CYP199A2 . The reaction involves the use of whole cells of recombinant Escherichia coli expressing CYP199A2, which efficiently catalyzes the oxidation under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves multi-step chemical synthesis. One common method includes the reaction of ethyl 1,3-dihydroxy-2-naphthoate with barium hydroxide solution in dioxane, followed by acidification with sulfuric acid . This method yields the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxynaphthoic acids using biocatalysts like CYP199A2.
Substitution: It can participate in substitution reactions, where the hydroxyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 monooxygenases (e.g., CYP199A2) in the presence of molecular oxygen.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: 1,7-dihydroxy-2-naphthoic acid, 3,7-dihydroxy-2-naphthoic acid, and 6,7-dihydroxy-2-naphthoic acid.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
1,3-Dihydroxy-2-naphthoic acid has several applications in scientific research:
Comparison with Similar Compounds
1,4-Dihydroxy-2-naphthoic acid: An intermediate in the menaquinone biosynthetic pathway and known for its biological activities.
3,7-Dihydroxy-2-naphthoic acid:
Uniqueness: 1,3-Dihydroxy-2-naphthoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo regioselective oxidation and participate in various substitution reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,3-dihydroxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5,12-13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZZLTVYRPLBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456587 | |
Record name | 1,3-dihydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3147-58-8 | |
Record name | 1,3-dihydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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